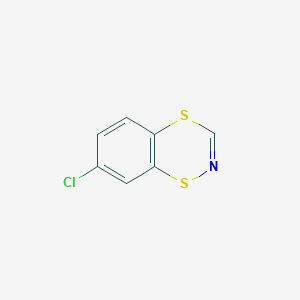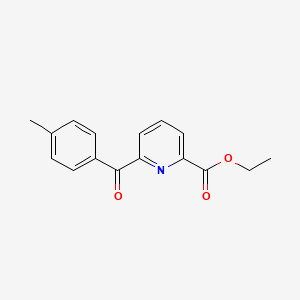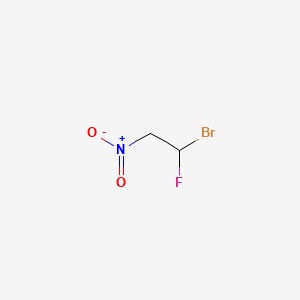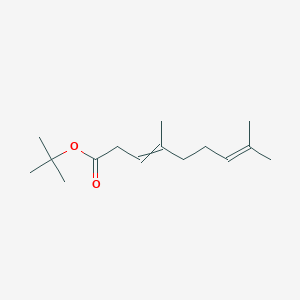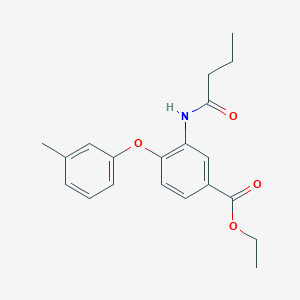
1,9-Diiodonon-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Diiodonon-1-ene is an organic compound with the molecular formula C9H16I2. It consists of a nine-carbon chain with iodine atoms attached to the first and ninth carbon atoms, and a double bond between the first and second carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,9-Diiodonon-1-ene can be synthesized through various methods. One common approach involves the iodination of non-1-ene. The reaction typically requires the presence of iodine (I2) and a suitable catalyst, such as a Lewis acid, to facilitate the addition of iodine atoms to the carbon chain. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and may require heating to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the compound. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,9-Diiodonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized to form diiodo alcohols or reduced to form nonane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate the substitution of iodine atoms.
Addition Reactions: Halogens like bromine (Br2) or hydrogen (H2) in the presence of a catalyst (e.g., palladium on carbon) can add across the double bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can convert the compound to diiodo alcohols.
Major Products Formed
Substitution: Formation of non-1-ene derivatives with different functional groups.
Addition: Formation of dihaloalkanes or hydrogenated products.
Oxidation: Formation of diiodo alcohols.
Aplicaciones Científicas De Investigación
1,9-Diiodonon-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,9-Diiodonon-1-ene involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The double bond allows for addition reactions, which can modify the compound’s structure and properties. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,9-Dibromonon-1-ene: Similar structure with bromine atoms instead of iodine.
1,9-Dichloronon-1-ene: Similar structure with chlorine atoms instead of iodine.
Non-1-ene: The parent hydrocarbon without halogen atoms.
Uniqueness
1,9-Diiodonon-1-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This results in different reactivity and physical properties, such as higher density and boiling point. The iodine atoms also enhance the compound’s ability to participate in halogen bonding, making it valuable in specific chemical and biological applications .
Propiedades
Número CAS |
87462-73-5 |
|---|---|
Fórmula molecular |
C9H16I2 |
Peso molecular |
378.03 g/mol |
Nombre IUPAC |
1,9-diiodonon-1-ene |
InChI |
InChI=1S/C9H16I2/c10-8-6-4-2-1-3-5-7-9-11/h6,8H,1-5,7,9H2 |
Clave InChI |
PAMLNVVCRHKETD-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC=CI)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



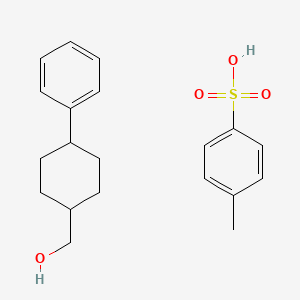
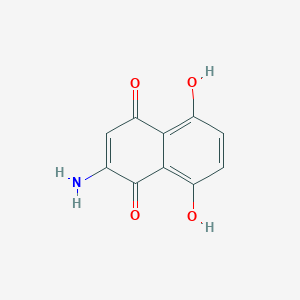
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
